molecular formula C15H11NS2 B15074472 4,5-Diphenyl-2-mercaptothiazole CAS No. 17374-09-3

4,5-Diphenyl-2-mercaptothiazole

Cat. No.: B15074472
CAS No.: 17374-09-3
M. Wt: 269.4 g/mol
InChI Key: XPVXACUXQGEZDD-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-mercaptothiazole is a heterocyclic compound with the molecular formula C15H11NS2. It is characterized by a thiazole ring substituted with two phenyl groups at positions 4 and 5, and a mercapto group at position 2. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-2-mercaptothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-mercaptobenzothiazole with benzaldehyde derivatives in the presence of a base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-2-mercaptothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Diphenyl-2-mercaptothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-mercaptothiazole involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4,5-Diphenyl-2-mercaptothiazole is unique due to the presence of both phenyl groups and the mercapto group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

CAS No.

17374-09-3

Molecular Formula

C15H11NS2

Molecular Weight

269.4 g/mol

IUPAC Name

4,5-diphenyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C15H11NS2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17)

InChI Key

XPVXACUXQGEZDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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